molecular formula C18H18N4O3S B7162633 N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No.: B7162633
M. Wt: 370.4 g/mol
InChI Key: NUJYAHXMJZNZBO-UHFFFAOYSA-N
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Description

N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-2-26(24,25)16-8-6-13(7-9-16)11-19-18(23)15-5-3-4-14(10-15)17-20-12-21-22-17/h3-10,12H,2,11H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJYAHXMJZNZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(1H-1,2,4-triazol-5-yl)benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethylsulfonylphenyl Group: The ethylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Triazoline derivatives.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonylphenyl group may enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
  • N-[(4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide
  • N-[(4-fluorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide

Uniqueness

N-[(4-ethylsulfonylphenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)benzamide stands out due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.

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